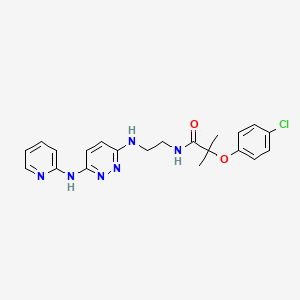

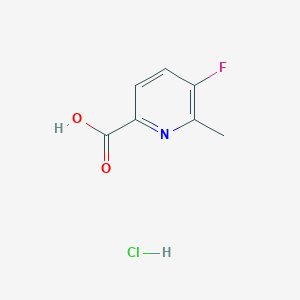

N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, as described in one study, involves the preparation of compounds with potential as selective β3-adrenergic receptor agonists, which could be useful in treating obesity and type 2 diabetes . Another study reports the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides was accomplished by reacting 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . A different approach was taken for the synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles .

Molecular Structure Analysis

The molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and the compound was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . The crystal structure exhibits intermolecular hydrogen bonds and two intramolecular interactions, contributing to the stability of the structure . Another compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, was analyzed and found to have a planar structure with an intramolecular hydrogen bond forming a pseudo ring, which contributes to the planarity of the group .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" directly. However, the synthesis processes described in the papers involve various chemical reactions such as acetylation, ethylation, and condensation , as well as transsilylation . These reactions are crucial for the formation of the acetamide derivatives and their respective functional groups, which are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and synthesis processes. For instance, the crystalline structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests solid-state stability and potential for intermolecular interactions due to hydrogen bonding . The presence of a piperidine moiety in the N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives indicates potential biological activity, as piperidine is a common structural motif in many pharmacologically active compounds .

Scientific Research Applications

Antimicrobial and Antimycobacterial Properties Research indicates that derivatives related to "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" have shown potential antimicrobial and antimycobacterial properties. A study focusing on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides through Suzuki cross-coupling reaction revealed that these compounds exhibit significant activity against a range of bacteria and fungi, as well as Mycobacterium tuberculosis, suggesting their application in treating infections caused by these pathogens (Patel et al., 2012).

Analgesic Activity Another study elucidated the analgesic potential of a capsaicinoid compound, highlighting the structural and functional characteristics of capsaicinoids for pain relief. This research provides a basis for the development of novel analgesic agents, leveraging the structural insights of such compounds (Park et al., 1995).

Anticancer Activities Compounds structurally related to "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" have been investigated for their anticancer activities. A particular study synthesized and evaluated novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides against various cancer cell lines, revealing promising anticancer activities and suggesting potential therapeutic applications (Khade et al., 2019).

Anti-inflammatory and Antioxidant Properties The anti-inflammatory and antioxidant activities of N-(2-hydroxy phenyl) acetamide derivatives were demonstrated in a study on adjuvant-induced arthritic rats. This research suggests the potential of these compounds in treating inflammatory conditions and related oxidative stress (Jawed et al., 2010).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives have a wide range of mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of mechanisms of action .

Result of Action

It is known that piperidine derivatives have a wide range of biological activities .

properties

IUPAC Name |

N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFGXOGXSRKYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)